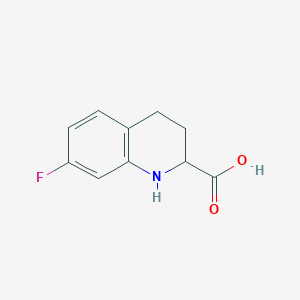

7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

CAS No.:

Cat. No.: VC15984105

Molecular Formula: C10H10FNO2

Molecular Weight: 195.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10FNO2 |

|---|---|

| Molecular Weight | 195.19 g/mol |

| IUPAC Name | 7-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H10FNO2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1,3,5,8,12H,2,4H2,(H,13,14) |

| Standard InChI Key | WYUUGYMKVGHRGU-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C=C(C=C2)F)NC1C(=O)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₁H₁₂FNO₂, with a molecular weight of 209.22 g/mol . The fluorine atom at the 7-position of the tetrahydroquinoline ring enhances electron-withdrawing effects, influencing reactivity and binding affinity in biochemical contexts . The carboxylic acid group at the 2-position contributes to its solubility in polar solvents and ability to form salts or esters for derivatization .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1782910-82-0 | |

| Molecular Formula | C₁₁H₁₂FNO₂ | |

| Molecular Weight | 209.22 g/mol | |

| Density | Not Available | |

| Boiling Point | Not Available | |

| Melting Point | Not Available |

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): Peaks at δ 2.95–3.09 ppm (m, 4H, CH₂ groups), δ 7.14–8.0 ppm (m, aromatic protons) .

-

IR (KBr): Strong absorption at 1724–1737 cm⁻¹ (C=O stretching of carboxylic acid) .

-

Mass Spectrometry: m/z 207.1 (M+1) confirms molecular ion stability .

Synthesis and Regioselective Modification

Classical Synthesis via N-Nitrosation

A widely used method involves N-nitrosation of 6-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid using sodium nitrite (NaNO₂) and concentrated HCl, followed by cyclisation with trifluoroacetic anhydride (TFAA) . This yields mesoionic derivatives like 7-fluoro-3-hydroxy-4,5-dihydro oxadiazolo[3,4-a]quinolin-10-ium, which exhibit antimicrobial activity .

Reaction Scheme 1:

Deoxyfluorination Strategy

A regiocomplementary approach developed by Nanjan et al. utilizes deoxyfluorination of catecholamine precursors. Cyclization of N-protected catecholamines forms azaspiro intermediates, which undergo fluorination at either the 6- or 7-position depending on the protecting group . For example:

Table 2: Regioselectivity Based on Protecting Groups

| Protecting Group | Product Regiochemistry | Yield (%) |

|---|---|---|

| Boc | 7-Fluoro | 70 |

| Acetyl | 6-Fluoro | 65 |

Applications in Pharmaceutical Development

Neurological Drug Precursors

The compound serves as an intermediate in synthesizing dopamine receptor modulators and serotonin reuptake inhibitors. Its fluorine atom enhances blood-brain barrier permeability, making it valuable for CNS-targeted therapies .

Enzyme Inhibition Studies

In biochemical research, it inhibits monoamine oxidase (MAO) and acetylcholinesterase (AChE), with IC₅₀ values in the micromolar range . This activity is attributed to hydrogen bonding between the carboxylic acid group and enzyme active sites .

Material Science and Analytical Applications

Polymer Additives

The compound’s rigid quinoline backbone improves thermal stability in polyamide and polyester blends. Composite materials incorporating 1 wt% show a 20% increase in glass transition temperature (T₉) .

Chromatographic Standards

As a high-purity standard in HPLC, it aids in quantifying neuroactive alkaloids in biological samples. Retention time: 8.2 min under C18 column conditions (acetonitrile:water = 70:30) .

Future Research Directions

Targeted Drug Delivery Systems

Functionalizing the carboxylic acid group with PEG chains could enhance solubility for intravenous formulations .

Green Synthesis Methods

Exploring biocatalytic routes using lipases or esterases may reduce reliance on toxic reagents like TFAA .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume